N-(5-苄基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)-3-氟苯甲酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain a thiazolopyridine core, which is a heterocyclic compound containing both sulfur and nitrogen . This core is attached to a benzyl group and a fluorobenzamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolopyridine core would likely contribute to the rigidity of the molecule, while the benzyl and fluorobenzamide groups could influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the thiazolopyridine core and the benzyl and fluorobenzamide groups. These groups could participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazolopyridine core could contribute to its stability, while the benzyl and fluorobenzamide groups could influence its solubility and reactivity .科学研究应用
抗菌活性
类似于盐酸 N-(5-苄基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)-3-氟苯甲酰胺的化合物因其潜在抗菌特性而受到研究。例如,某些四氢苯并噻吩并[2,3-d]嘧啶和四氢苯并噻吩并三唑嘧啶衍生物表现出显着的抗菌活性,特别是对白色念珠菌和金黄色葡萄球菌。这些化合物在开发新的抗菌剂方面显示出前景 (Soliman 等,2009)。
抗肿瘤和抗病毒活性
一些研究探索了在抗肿瘤和抗病毒应用中使用类似化合物的可能性。例如,某些吡啶苯并噻嗪酸衍生物对革兰氏阳性和革兰氏阴性病原体均表现出有效的抗菌活性,并在抗肿瘤应用中显示出前景 (Cecchetti 等,1987)。此外,异噻唑并嘧啶衍生物已被确定为针对 HIV-1 感染的有效抗病毒剂,表明其在治疗病毒性疾病中的潜在用途 (Okazaki 等,2015)。
抗惊厥和抗抑郁特性
结构上类似于盐酸 N-(5-苄基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)-3-氟苯甲酰胺的化合物已对其潜在抗惊厥和抗抑郁作用进行了研究。例如,吡啶并[2,3-d]嘧啶衍生物已被合成并评估了这些特性,显示出作为抗惊厥剂和抗抑郁剂的前景 (Zhang 等,2016)。
神经退行性疾病治疗
还有研究探索使用类似化合物治疗神经退行性疾病。例如,N-(吡啶-3-基甲基)-2-氨基噻唑啉对与神经退行性疾病相关的酶表现出抑制活性,并表现出抗氧化特性,表明其作为治疗这些疾病的多功能剂的潜力 (Makhaeva 等,2017)。
未来方向
属性
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS.ClH/c21-16-8-4-7-15(11-16)19(25)23-20-22-17-9-10-24(13-18(17)26-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,22,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYHVGYAMYHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。